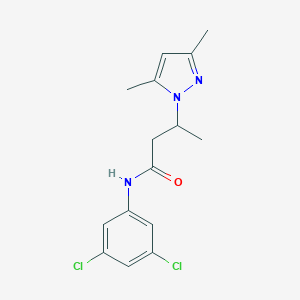

N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a dimethylpyrazolyl group attached to a butanamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 3,5-dichloroaniline and 3,5-dimethyl-1H-pyrazole.

Step 1 Formation of Intermediate: The 3,5-dichloroaniline is reacted with an appropriate acylating agent to form an intermediate acyl chloride.

Step 2 Coupling Reaction: The intermediate is then coupled with 3,5-dimethyl-1H-pyrazole under basic conditions to form the desired butanamide compound.

Reaction Conditions: Common reagents include thionyl chloride for acylation and a base such as triethylamine for the coupling reaction. The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis of N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide would involve large-scale reactors with precise control over temperature, pressure, and reagent addition. Continuous flow reactors may be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are used to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group of the butanamide, potentially converting it to an amine.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

Oxidation: Oxidized pyrazole derivatives.

Reduction: Amino derivatives of the butanamide.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

Material Science: It may be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

Biological Probes: Utilized in the study of biological pathways and mechanisms.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.

Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mecanismo De Acción

The mechanism of action of N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group and the pyrazole ring are key structural features that enable binding to these targets, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to the desired therapeutic or pesticidal effects.

Comparación Con Compuestos Similares

Similar Compounds

N-(3,5-dichlorophenyl)-3-(1H-pyrazol-1-yl)butanamide: Lacks the dimethyl groups on the pyrazole ring.

N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide: Has a shorter carbon chain in the amide linkage.

Uniqueness

N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is unique due to the presence of both dichlorophenyl and dimethylpyrazolyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

- Molecular Formula : C14H15Cl2N3O

- Molecular Weight : 300.19 g/mol

- CAS Number : 957511-93-2

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Research indicates that this compound may act as an inhibitor of specific kinases involved in cell proliferation and survival.

Key Pathways Affected:

- mTOR Pathway : Similar compounds have shown to reduce mTORC1 activity, leading to increased autophagy and potential anticancer effects .

- Cell Cycle Regulation : The compound may influence the cell cycle by modulating cyclin-dependent kinases (CDKs), which are crucial for cell division.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown submicromolar activity against pancreatic cancer cells (MIA PaCa-2), suggesting a strong potential for development as anticancer agents .

Autophagy Modulation

The compound has been implicated in the modulation of autophagic processes. By disrupting autophagic flux and interfering with the reactivation of mTORC1 under starvation conditions, it leads to the accumulation of autophagic markers such as LC3-II . This effect can enhance the therapeutic efficacy against cancer by promoting programmed cell death in cancerous cells.

Case Studies and Research Findings

Propiedades

IUPAC Name |

N-(3,5-dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2N3O/c1-9-4-10(2)20(19-9)11(3)5-15(21)18-14-7-12(16)6-13(17)8-14/h4,6-8,11H,5H2,1-3H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDCNUNTIBOMMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.